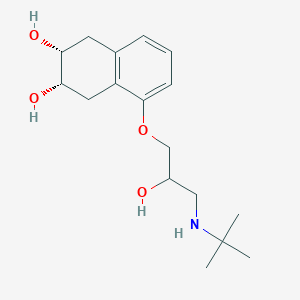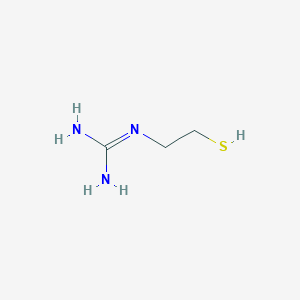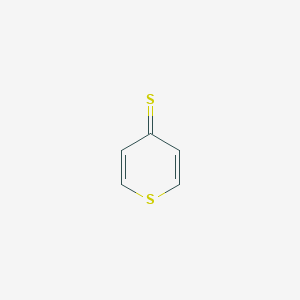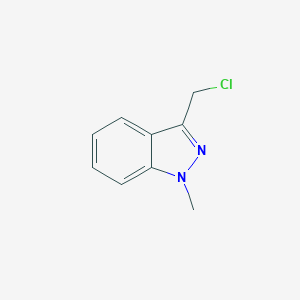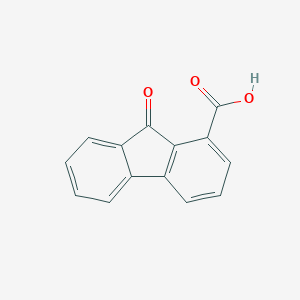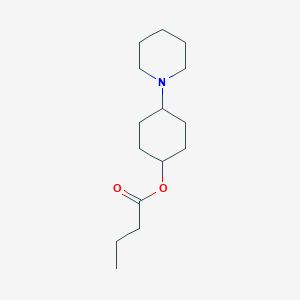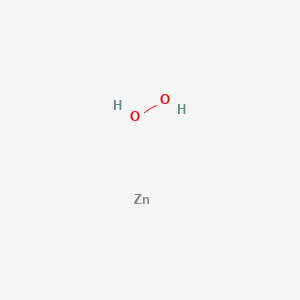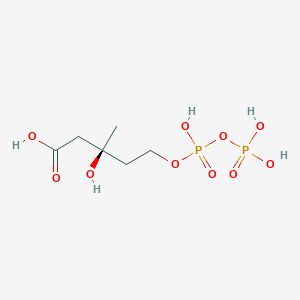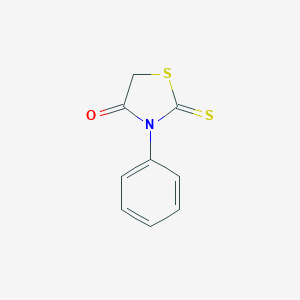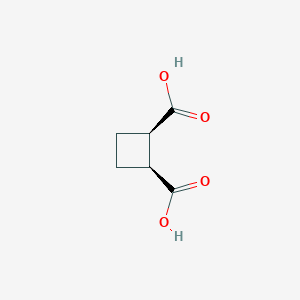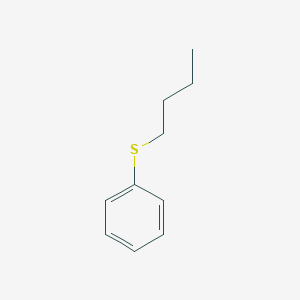
Butylthiobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylthiobenzene is a chemical compound that belongs to the class of thioethers. It is also known as 1-Butylthiobenzene or Phenylbutyl sulfide. Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is a colorless liquid with a pungent odor and is insoluble in water.
Mécanisme D'action
The mechanism of action of Butylthiobenzene is not well understood. It is believed to act as a thioether, which can undergo various chemical reactions with other compounds. It can act as a nucleophile and can undergo substitution reactions with electrophiles. Butylthiobenzene can also undergo oxidation reactions to form sulfoxides and sulfones.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Butylthiobenzene are not well studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause headaches, dizziness, and nausea. Butylthiobenzene is not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butylthiobenzene in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in various chemical reactions. However, the limitations of using Butylthiobenzene include its toxicity and potential hazards associated with its use. It is also not a very stable compound and can decompose over time.
Orientations Futures
There are several future directions for the research on Butylthiobenzene. One direction is to study its mechanism of action and its interactions with other compounds. Another direction is to explore its potential applications in the synthesis of new materials and drugs. The toxicity and environmental impact of Butylthiobenzene can also be studied to develop safer and more sustainable alternatives. Overall, the research on Butylthiobenzene has the potential to contribute to the development of new materials, drugs, and technologies.
Applications De Recherche Scientifique
Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in various chemical reactions. Butylthiobenzene is used in the synthesis of thioether-containing polymers and materials. It is also used in the synthesis of various drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1126-80-3 |
|---|---|
Nom du produit |
Butylthiobenzene |
Formule moléculaire |
C10H14S |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
butylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clé InChI |
JETFNRIIPBNRAT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC=C1 |
SMILES canonique |
CCCCSC1=CC=CC=C1 |
Autres numéros CAS |
1126-80-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

